5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C6H5BrF3N3O It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an amine group attached to a pyrimidin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters is common in industrial production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the specific conditions.
Reduction: Reduced forms of the compound.
Substitution: Derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it useful in drug discovery and development.
Medicine: In the medical field, the compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in advanced material science and engineering.
Mechanism of Action
The mechanism by which 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine
5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-thiol
Uniqueness: 5-Bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is unique due to its specific combination of functional groups and its bromine atom, which provides distinct reactivity compared to similar compounds. Its trifluoroethoxy group also imparts unique chemical and physical properties that are valuable in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications, from organic synthesis to drug discovery and material science.
Properties
IUPAC Name |
5-bromo-4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF3N3O/c7-3-1-12-5(11)13-4(3)14-2-6(8,9)10/h1H,2H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJDVVZXTNBLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)OCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.